5-Fluorothiophene-2-carboxylic acid

Description

The exact mass of the compound 5-Fluorothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluorothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

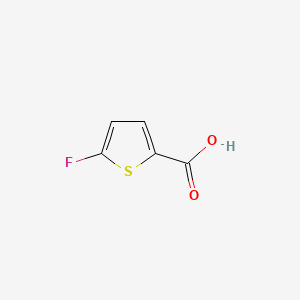

Structure

3D Structure

Properties

IUPAC Name |

5-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQURBTZGKJENJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473015 | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-58-6 | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the thiophene ring can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are of paramount importance in the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the core physical properties of 5-Fluorothiophene-2-carboxylic acid, offering field-proven insights and detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of 5-Fluorothiophene-2-carboxylic acid is fundamental to its application. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₃FO₂S | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| CAS Number | 4377-58-6 | ChemScene[2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 139-141 °C | |

| Boiling Point (Predicted) | 271.2 ± 20.0 °C | |

| pKa (Predicted) | 3.52 ± 0.10 | |

| LogP (Predicted) | 1.5854 | ChemScene[2] |

Expert Insights: The introduction of the electron-withdrawing fluorine atom at the 5-position of the thiophene ring is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to its non-fluorinated analog, thiophene-2-carboxylic acid. This enhanced acidity can be critical in modulating the binding interactions of the molecule with biological targets. The predicted LogP value suggests a moderate lipophilicity, a key parameter in determining a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The fluorine atom at the 5-position will cause splitting of the adjacent proton signal (at the 4-position) and potentially a longer-range coupling to the proton at the 3-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five signals for the five carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluorothiophene-2-carboxylic acid will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected around 1700 cm⁻¹. Other characteristic peaks will include C-F stretching and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (146.14). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of 5-Fluorothiophene-2-carboxylic acid. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting point range.

Protocol:

-

Ensure the 5-Fluorothiophene-2-carboxylic acid sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary determination to find the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Caption: Workflow for Solubility Determination.

pKa Determination via Potentiometric Titration

Causality: The pKa is a quantitative measure of a compound's acidity. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This value is crucial for understanding its behavior in physiological environments and for designing effective drug delivery systems.

Protocol:

-

Accurately weigh approximately 20 mg of 5-Fluorothiophene-2-carboxylic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

-

Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Place the pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

5-Fluorothiophene-2-carboxylic acid is a valuable building block in modern chemical research. Its physical properties, significantly influenced by the presence of the fluorine atom, are critical determinants of its utility. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. While a complete set of experimentally verified data for this specific compound remains to be fully consolidated in the public domain, the information and methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals working with this and related fluorinated heterocyclic compounds.

References

-

PubChem. 5-Fluorothiophene-2-carboxylic acid. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

Thermo Fisher Scientific. Certificate of analysis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 5-Chloro-2-thiophenecarboxylic acid. [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ACS Publications. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

SpectraBase. 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. 5-Chloro-2-thiophenecarboxylic acid. [Link]

-

ResearchGate. Spectroscopic properties and photophysics of the synthesized compound 5-nitro-benzo[b]thiophene-2-carboxylic acid in non-polar/polar media and in the presence of TiO2 nanoparticles | Request PDF. [Link]

-

PMC - NIH. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... [Link]

-

ACS Publications. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor | Journal of Medicinal Chemistry. [Link]

-

PSE Community.org. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

SpectraBase. Thiophene-2-carboxylic acid, 2-fluorophenyl ester. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

Introduction: A Key Heterocyclic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Fluorothiophene-2-carboxylic Acid: Structure, Bonding, and Synthetic Applications

5-Fluorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a significant building block for researchers in medicinal chemistry and drug development. Its rigid thiophene core, combined with the unique electronic properties imparted by the fluorine substituent, makes it a valuable scaffold for designing novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.

This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the chemical structure, electronic properties, synthesis, and reactivity of 5-Fluorothiophene-2-carboxylic acid. We will delve into the causality behind synthetic choices and provide field-proven insights into its application, particularly in the context of amide bond formation, one of the most crucial reactions in pharmaceutical synthesis.[1][2]

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a five-membered aromatic thiophene ring, substituted at the C2 position with a carboxylic acid group and at the C5 position with a fluorine atom.

IUPAC Name: 5-fluorothiophene-2-carboxylic acid[3] CAS Number: 4377-58-6[3][4] Canonical SMILES: C1=C(SC(=C1)F)C(=O)O[3]

Physicochemical Data

The key physicochemical properties of 5-Fluorothiophene-2-carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in reaction media and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FO₂S | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 139-142 °C | [4][5] |

| Boiling Point (Predicted) | 271.2 ± 20.0 °C | [4] |

| pKa (Predicted) | 3.52 ± 0.10 | [4] |

| LogP (Predicted) | 1.5854 | [6] |

Electronic Structure and Bonding Analysis

The reactivity and utility of 5-Fluorothiophene-2-carboxylic acid are governed by the interplay of electronic effects from its functional groups on the aromatic thiophene ring.

Aromaticity of the Thiophene Core

The thiophene ring is an electron-rich aromatic system.[7] The sulfur atom participates in the π-conjugated system by donating a lone pair of electrons, which contributes to the ring's aromatic character and influences its susceptibility to electrophilic substitution.

Influence of Substituents

The fluorine and carboxylic acid groups significantly modulate the electronic landscape of the thiophene ring:

-

Fluorine Atom: As the most electronegative element, fluorine exerts a powerful -I (negative inductive) effect , withdrawing electron density from the ring through the sigma bond. This effect generally deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs that can be donated into the ring's π-system, resulting in a +M (positive mesomeric) effect .[8] For fluorine, the inductive effect typically dominates, influencing the overall electron density distribution.[8]

-

Carboxylic Acid Group: The carboxyl group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects, further deactivating the ring.

This combination of effects makes the C3 and C4 positions of the ring electron-deficient and influences the acidity of the carboxylic proton and the reactivity of the molecule in nucleophilic substitution reactions.

Caption: Electronic effects on the thiophene ring.

Synthesis and Purification

An efficient and safe synthesis of 5-Fluorothiophene-2-carboxylic acid is critical for its accessibility. Older methods often employed perchloryl fluoride, a reagent known for its explosive hazards.[5] A superior, modern approach avoids this danger by introducing fluorine via a nucleophilic aromatic substitution (fluorodenitration) reaction, followed by hydrolysis.[5][9]

Synthetic Strategy: Fluorodenitration and Hydrolysis

The preferred two-step synthesis starts from the commercially available 5-nitrothiophene-2-carbonitrile.[5]

-

Step 1: Fluorodenitration. The nitro group is displaced by fluoride using potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane. This reaction is catalyzed by a phase-transfer catalyst such as tetraphenylphosphonium bromide.[5]

-

Step 2: Nitrile Hydrolysis. The resulting 5-fluorothiophene-2-carbonitrile is hydrolyzed to the carboxylic acid under basic conditions (e.g., aqueous NaOH), followed by acidic workup.[4][5]

This route is advantageous due to its high overall yield (around 62%) and avoidance of hazardous reagents.[5][9]

Detailed Experimental Protocol

Protocol adapted from Chambers and Marfat (2000). [5]

Step 1: Synthesis of 5-Fluorothiophene-2-carbonitrile

-

To a mixture of 5-nitrothiophene-2-carbonitrile (10.0 g, 64.9 mmol), spray-dried potassium fluoride (18.9 g, 323.6 mmol), and tetraphenylphosphonium bromide (2.5 g, 6.0 mmol) in sulfolane (200 ml), add phthaloyl dichloride (9.5 ml, 66.0 mmol).

-

Heat the reaction mixture to 180°C for 2 hours.

-

After cooling, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts successively with 1N NaOH, water, and brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-fluorothiophene-2-carbonitrile as a light oil.

Step 2: Synthesis of 5-Fluorothiophene-2-carboxylic acid

-

Reflux a biphasic mixture of 5-fluorothiophene-2-carbonitrile (1.5 g, 11.8 mmol) and 1.0 N aqueous NaOH (25 ml, 24.8 mmol) for 3 hours.

-

Cool the mixture, pour it into water, and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1 using 1N HCl.

-

Extract the acidified aqueous layer with methylene chloride.

-

Wash the combined organic extracts with water and brine, then dry over MgSO₄.

-

Concentrate the solution in vacuo to yield 5-Fluorothiophene-2-carboxylic acid as a white solid. Trituration with hexane can be used for further purification.[5]

Sources

- 1. growingscience.com [growingscience.com]

- 2. hepatochem.com [hepatochem.com]

- 3. 5-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 11804901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-FLUORO-2-THIOPHENECARBOXYLIC ACID | 4377-58-6 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Spectroscopic Data for 5-Fluorothiophene-2-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 5-Fluorothiophene-2-carboxylic acid (C₅H₃FO₂S, MW: 146.14 g/mol )[1][2]. Designed for researchers, chemists, and quality control professionals, this document outlines the theoretical basis and practical methodologies for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predictive data based on established chemical principles with validated experimental protocols, this guide serves as an essential resource for structural elucidation, purity assessment, and analytical method development.

Introduction and Molecular Structure

5-Fluorothiophene-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group on the thiophene ring significantly influences its electronic properties, reactivity, and potential biological activity. Accurate and unambiguous structural confirmation is paramount for any research or development application. Spectroscopic techniques are the cornerstone of this validation, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

The structure consists of a five-membered thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a fluorine atom.

Figure 1: Molecular structure of 5-Fluorothiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 5-Fluorothiophene-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: two from the thiophene ring protons and one from the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Its chemical shift is sensitive to concentration and solvent[3].

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring are in different chemical environments and will appear as two distinct signals.

-

They will appear as doublets due to coupling to each other (JH3-H4).

-

Each proton will also exhibit a smaller coupling to the fluorine atom at the 5-position (JH-F). H-4 will show a larger coupling to F than H-3 due to its proximity (3 bonds vs. 4 bonds).

-

Therefore, the signals for H-3 and H-4 are expected to be doublets of doublets (dd).

-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five signals, corresponding to the five unique carbon atoms in the molecule.

-

Carboxylic Carbon (-COOH): This carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the 160-185 ppm range for carboxylic acids[4][5].

-

Thiophene Carbons:

-

C5 (-C-F): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a strong one-bond carbon-fluorine coupling (¹JC-F), which will split the signal into a doublet.

-

C2 (-C-COOH): This carbon is attached to the carboxylic acid group and will be deshielded.

-

C3 & C4: These carbons will also show coupling to the fluorine atom, though with smaller coupling constants than C5.

-

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds[6]. A single signal is expected for the fluorine atom in 5-Fluorothiophene-2-carboxylic acid. This signal will be split into a doublet of doublets due to coupling with the H-3 and H-4 protons on the thiophene ring.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| -COOH | ~12-13 ppm (broad s, 1H) | ~160-165 ppm (d, ²JCF ≈ 3-5 Hz) | N/A |

| H-3 | ~7.0-7.2 ppm (dd, 1H, JH3-H4, JH3-F) | ~118-122 ppm (d, ²JCF) | N/A |

| H-4 | ~7.6-7.8 ppm (dd, 1H, JH4-H3, JH4-F) | ~128-132 ppm (d, ³JCF) | N/A |

| C2 | N/A | ~135-140 ppm (d, ³JCF) | N/A |

| C5 | N/A | ~155-160 ppm (d, ¹JCF ≈ 250-260 Hz) | ~-110 to -130 ppm (dd, JF-H4, JF-H3) |

Note: Predicted chemical shifts (in DMSO-d₆) and coupling constants (J in Hz) are based on data for analogous compounds and general spectroscopic principles. Actual values must be determined experimentally.

Experimental Protocol: NMR Spectroscopy

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent method for identifying functional groups. The spectrum of 5-Fluorothiophene-2-carboxylic acid is expected to be dominated by features from the carboxylic acid group and the fluorinated thiophene ring.

Key Vibrational Modes and Expected Absorptions

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, giving rise to a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is one of the most characteristic peaks for this functional group[7][8].

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1680 and 1710 cm⁻¹. The conjugation with the thiophene ring lowers this frequency compared to a saturated carboxylic acid[8].

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching vibration coupled with O-H in-plane bending is expected in the 1210-1320 cm⁻¹ region[8].

-

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1300-1550 cm⁻¹ region[9].

-

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ range.

-

O-H Out-of-Plane Bend: A broad, medium-intensity band centered around 900-960 cm⁻¹ is characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer[8].

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2500 - 3300 | O-H Stretch (H-bonded) | Strong, Very Broad |

| 1680 - 1710 | C=O Stretch (Carbonyl) | Strong, Sharp |

| 1300 - 1550 | C=C Aromatic Ring Stretches | Medium |

| 1210 - 1320 | C-O Stretch / O-H Bend (in-plane) | Medium |

| 1000 - 1250 | C-F Stretch | Strong |

| 900 - 960 | O-H Bend (out-of-plane) | Medium, Broad |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns[10].

Molecular Ion and Expected Fragmentation

The molecular weight of 5-Fluorothiophene-2-carboxylic acid is 146.14 g/mol . Using Electron Ionization (EI), the mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 146 .

The primary fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group[11][12].

-

Loss of Hydroxyl Radical (-OH): Cleavage of the C-O bond results in the formation of a stable acylium ion. This fragment ([M-17]⁺) is expected at m/z = 129 .

-

Loss of Carboxyl Radical (-COOH): Cleavage of the bond between the thiophene ring and the carboxylic acid group leads to the loss of a 45 Da radical. This fragment ([M-45]⁺) corresponds to the 5-fluorothienyl cation and is expected at m/z = 101 .

-

Loss of CO from Acylium Ion: The acylium ion (m/z = 129) can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in a fragment at m/z = 101 .

Figure 3: Predicted major fragmentation pathways for 5-Fluorothiophene-2-carboxylic acid in EI-MS.

Summary of Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Identity | Notes |

| 146 | [C₅H₃FO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₅H₂FOS]⁺ | Loss of hydroxyl radical (•OH) from M⁺˙ |

| 101 | [C₄H₂FS]⁺ | Loss of carboxyl radical (•COOH) from M⁺˙ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion: An Integrated Approach

The definitive characterization of 5-Fluorothiophene-2-carboxylic acid relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen-fluorine framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid moiety. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a self-validating system, ensuring the identity, structure, and purity of the compound for any scientific application.

References

-

PubChem. (n.d.). 5-Fluorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]

Sources

- 1. 5-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 11804901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GCMS Section 6.12 [people.whitman.edu]

An In-Depth Technical Guide on the Biological Activity of Fluorinated Thiophene Compounds

Abstract

Thiophene, a sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2] The strategic incorporation of fluorine atoms into thiophene-based molecules has emerged as a powerful tool to modulate their physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. This guide provides a comprehensive exploration of the biological activities of fluorinated thiophene compounds, with a detailed focus on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the structure-activity relationships, mechanisms of action, and the causal logic behind the design of these promising compounds, offering valuable insights for researchers and professionals in drug discovery and development.

The Strategic Advantage of Fluorine in Thiophene-Based Drug Design

The introduction of fluorine into drug candidates can significantly enhance their therapeutic profile.[3] Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[4] When incorporated into the thiophene scaffold, fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action.[5]

-

Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6]

-

Alter Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the ionization state of the molecule and its interactions with target proteins.

-

Induce Favorable Conformations: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances its binding to a target receptor or enzyme.[7]

These unique properties have made the fluorinated thiophene motif a highly sought-after structural component in the design of novel therapeutics.[8][9]

Anticancer Activity: A Multifaceted Approach

Fluorinated thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][10] Their mechanisms of action are diverse, often targeting critical cellular pathways involved in cancer progression.[11]

Kinase Inhibition: Targeting Dysregulated Signaling

Many cancers are driven by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. Fluorinated thiophenes have been successfully developed as potent kinase inhibitors.[12]

A notable example is the development of thiophene-based inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are involved in cellular responses to stress and play a key role in cancer cell proliferation and survival.[13] Researchers have designed and synthesized fused thiophene compounds that act as potent JNK inhibitors, demonstrating the ability to reduce tumor volume and increase survival in animal models of colon cancer.[13] The thiophene ring in these inhibitors often engages in crucial interactions within the ATP-binding pocket of the kinase.[12] The introduction of fluorine can further enhance this binding affinity and improve selectivity for the target kinase.[12]

Table 1: Anticancer Activity of Representative Fluorinated Thiophene Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism of Action | IC50 (µM) | Reference |

| Thiophene-Pyrazolourea Analog 6 | - | JNK3 Kinase Inhibition | 0.05 | [12] |

| Fused Thiophene JNK Inhibitor | A549 (Lung) | JNK Inhibition, G2/M Cell Cycle Arrest | Not specified | [13] |

| Thiophene Carboxamide 2b | Hep3B (Liver) | Tubulin Polymerization Inhibition | 5.46 | [11] |

| Thiophene Carboxamide 2e | Hep3B (Liver) | Tubulin Polymerization Inhibition | 12.58 | [11] |

Disruption of Microtubule Dynamics

Some thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a process essential for cell division.[11] By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis. The thiophene ring in these molecules often mimics the structural features of known tubulin inhibitors, allowing them to bind to the colchicine-binding site on tubulin.[11]

Antimicrobial and Antifungal Frontiers

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[14] Fluorinated thiophene derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[15][16]

The incorporation of fluorine can enhance the antimicrobial and antifungal properties of thiophene compounds by improving their ability to penetrate microbial cell membranes and interact with their targets.[14] For instance, certain fluorinated benzo[b]thiophene derivatives have shown low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[14]

Table 2: Antimicrobial and Antifungal Activity of Fluorinated Thiophene Derivatives

| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | Antibacterial | 16 | [14] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | Antifungal | 16 | [14] |

| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | Antifungal | 100-200 | [17] |

| Thiophene derivative S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | Antibacterial | 0.81 µM/ml | [10] |

| Thiophene derivative S4 | Candida albicans, Aspergillus niger | Antifungal | 0.91 µM/ml | [10] |

Recent studies have also highlighted the potential of thiophene derivatives to combat fluconazole-resistant Candida species, a major cause of invasive fungal infections.[17] One such derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), has demonstrated significant antifungal and antibiofilm activity against these resistant strains.[17]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed methodologies for the synthesis of a representative fluorinated thiophene compound and a standard biological assay for evaluating its anticancer activity.

Synthesis of a Fluorinated Thiophene Derivative

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted thiophenes.[16]

Protocol: Synthesis of Ethyl 2-amino-5-fluoro-4-phenylthiophene-3-carboxylate

-

Reactant Preparation: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified fluorinated thiophene derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Protocol: Evaluation of Anticancer Activity

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated thiophene compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Pathways and Processes

To better understand the complex biological interactions and experimental procedures discussed, the following diagrams provide visual representations of key concepts.

JNK Signaling Pathway and Inhibition

Caption: Inhibition of the JNK signaling pathway by a fluorinated thiophene compound.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of fluorinated thiophenes.

Future Directions and Conclusion

The field of fluorinated thiophene compounds continues to be a vibrant area of research with immense potential for the discovery of new and effective therapeutic agents. The unique properties conferred by fluorine substitution, combined with the versatile biological activities of the thiophene scaffold, provide a powerful platform for rational drug design.[18][19] Future research will likely focus on exploring novel fluorination strategies, expanding the scope of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

- Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- Thiophenes. Santa Cruz Biotechnology.

- Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives.

- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.

- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Fluorinated Thiophenes and Their Analogues. OUCI.

- Antifungal activity of the synthesized thiophene derivatives.

- Fluorinated thiophenes and their analogues. PlumX.

- Synthesis of Thiophene and NO-Curcuminoids for Antiinflamm

- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed.

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.

- Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- New Fused Thiophenes as Anticancer Agents. Iowa Flintbox.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Furan vs.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

- Anticancer activity of thiophene derivatives.

- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.

- Important of structures activity rel

- Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 7. soc.chim.it [soc.chim.it]

- 8. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 9. plu.mx [plu.mx]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uiowa.flintbox.com [uiowa.flintbox.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of 5-Fluorothiophene-2-carboxylic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Expanding Role of 5-Fluorothiophene-2-carboxylic Acid as a Strategic Building Block in Medicinal Chemistry.

This guide provides a comprehensive overview of 5-Fluorothiophene-2-carboxylic acid, a fluorinated heterocyclic building block of increasing importance in drug discovery. We will delve into its physicochemical properties, strategic applications, and detailed experimental protocols, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of Fluorinated Heterocycles

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical characteristics like pKa and lipophilicity.[2][3] When combined with a thiophene scaffold, a privileged pharmacophore in its own right, the resulting 5-Fluorothiophene-2-carboxylic acid emerges as a versatile and powerful tool for drug designers.[4]

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a building block's properties is paramount for its effective deployment in a medicinal chemistry campaign.

Physicochemical Data

The key physicochemical parameters of 5-Fluorothiophene-2-carboxylic acid are summarized below, providing a foundation for its strategic incorporation into drug-like molecules.

| Property | Value | Source |

| Molecular Formula | C5H3FO2S | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis Protocol

An efficient and improved synthesis of 5-Fluorothiophene-2-carboxylic acid has been developed, avoiding the use of hazardous reagents like perchloryl fluoride. The following protocol is adapted from the literature and provides a reliable route to this key intermediate.

Protocol: Two-Step Synthesis of 5-Fluorothiophene-2-carboxylic acid

Step 1: Synthesis of 5-Fluorothiophene-2-carbonitrile

-

Combine 5-nitrothiophene-2-carbonitrile, spray-dried potassium fluoride, tetraphenylphosphonium bromide, and phthaloyl dichloride in sulfolane.

-

Heat the mixture to 180°C for 2 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic extract successively with 1.0 N NaOH, water, and brine.

-

Dry the organic layer over magnesium sulfate (MgSO4) and concentrate in vacuo.

-

Purify the resulting oil by flash chromatography on silica gel followed by atmospheric distillation to yield 5-fluorothiophene-2-carbonitrile.

Step 2: Hydrolysis to 5-Fluorothiophene-2-carboxylic acid

-

Reflux a biphasic mixture of 5-fluorothiophene-2-carbonitrile and 1.0 N NaOH for 3 hours.

-

Pour the mixture into water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous extract to pH 1 with 1.0 N HCl.

-

Extract the acidified aqueous layer with methylene chloride.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over MgSO4 and concentrate in vacuo to yield a solid.

-

Triturate the solid with hexane to afford pure 5-fluorothiophene-2-carboxylic acid as a white solid.

Applications in Medicinal Chemistry

The strategic value of 5-Fluorothiophene-2-carboxylic acid lies in its ability to serve as a versatile building block, a bioisosteric replacement for other functional groups, and a valuable fragment in screening campaigns.

Case Study: A Close Analog in the Development of a Dual Thrombin and Factor Xa Inhibitor (SAR107375)

While specific examples for the fluoro-derivative are emerging, a compelling case study of its close analog, 5-chlorothiophene-2-carboxylic acid, in the development of the anticoagulant SAR107375, highlights the potential of this scaffold.[5] The 5-chlorothiophene moiety was incorporated as a neutral P1 fragment to improve the compound's activity against Factor Xa.[5] This strategic replacement of a more basic aminopyridine group was driven by the need to mitigate drug-drug interaction risks.[5] The resulting compound demonstrated potent in vitro and in vivo activity.[5]

This example underscores the utility of 5-halothiophene-2-carboxylic acids in optimizing lead compounds, where the halogen atom can engage in favorable interactions within the target's binding site and improve the overall pharmacological profile. The slightly smaller size and greater electronegativity of fluorine compared to chlorine suggest that 5-fluorothiophene-2-carboxylic acid could offer distinct advantages in certain contexts, such as finer tuning of electronic properties and potentially improved membrane permeability. A comparative study on anti-norovirus agents showed that a 5-chloro-thiophene derivative was slightly more potent than its 5-bromo counterpart, indicating that the choice of halogen can subtly influence biological activity.[2]

As a Bioisostere for Carboxylic Acids

The carboxylic acid group, while often crucial for target engagement, can present challenges in drug development, including poor permeability and potential for metabolic liabilities. Bioisosteric replacement is a common strategy to address these issues. The thiophene ring, with its unique electronic and steric properties, can act as a bioisostere for a phenyl ring. Furthermore, the entire 5-fluorothiophene-2-carboxylic acid moiety can be considered in the context of replacing other acidic groups to modulate pKa and lipophilicity while maintaining key binding interactions.

A Powerful Tool in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug discovery programs. The use of small, low-complexity molecules, or "fragments," allows for a more efficient exploration of chemical space. Fluorinated fragments are particularly valuable in this context due to the unique properties of the 19F nucleus.

19F NMR is a highly sensitive and robust technique for fragment screening. The key advantages include:

-

High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance.

-

No Background Signal: Biological samples are devoid of fluorine, eliminating background noise.

-

Wide Chemical Shift Dispersion: The large chemical shift range of 19F allows for the screening of mixtures of fluorinated fragments with minimal signal overlap.

The following is a generalized protocol for a ligand-observed 19F NMR screening experiment.

1. Preparation of Fragment Library and Protein Sample:

- Prepare stock solutions of individual fluorinated fragments (e.g., containing 5-fluorothiophene-2-carboxylic acid derivatives) in a suitable solvent (e.g., DMSO-d6).

- Create mixtures (cocktails) of 5-10 fragments.

- Prepare the target protein in a suitable NMR buffer (e.g., phosphate-buffered saline in D2O).

2. NMR Data Acquisition:

- Acquire a reference 1D 19F NMR spectrum for each fragment cocktail in the absence of the protein.

- Add the target protein to the fragment cocktail to a final concentration typically in the low micromolar range.

- Acquire a second 1D 19F NMR spectrum of the mixture.

3. Data Analysis:

- Compare the spectra with and without the protein.

- Look for changes in the 19F signals, such as:

- Chemical shift perturbations

- Line broadening

- Decrease in signal intensity

- These changes indicate binding of a fragment to the protein.

4. Hit Deconvolution and Validation:

- For cocktails showing hits, screen the individual fragments to identify the active compound.

- Validate the hits using orthogonal techniques such as 1H-15N HSQC NMR or surface plasmon resonance (SPR).

Visualization of the FBDD Workflow using 19F NMR

Caption: Workflow for fragment-based drug discovery using 19F NMR.

Future Perspectives

The strategic application of 5-Fluorothiophene-2-carboxylic acid and related fluorinated fragments is poised to accelerate the discovery of novel therapeutics. Its utility as a versatile building block, a bioisosteric replacement, and a powerful probe in 19F NMR screening campaigns makes it an invaluable asset in the medicinal chemist's toolbox. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can anticipate the development of even more sophisticated and effective drug candidates built upon this promising scaffold. The exploration of its derivatives in diverse therapeutic areas, including oncology and infectious diseases, holds significant promise for future drug discovery efforts.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

PubChem. (n.d.). 5-Fluorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Dalvit, C., Vulpetti, A., & Veronesi, M. (2009). Fluorine NMR: a valuable tool for fragment screening and hit validation. Journal of biomolecular NMR, 45(3), 263-273.

- Taylor, N. F., & Kent, P. W. (1958). The biological effects of fluorinated carbohydrates.

- Shafiee, A., & Ghassemian, M. (1983). Thiophene derivatives. Part 1. Synthesis and biological activity of some 5-substituted 2-thenyl and 2-(5-substituted-2-thenylidene) derivatives. Journal of heterocyclic chemistry, 20(4), 931-934.

- Pomerantz, W. C., Wang, N., Lipinski, R. M., Wang, R., & Gellman, S. H. (2012). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.

- Vulpetti, A., & Dalvit, C. (2012). 19F-NMR as a tool for identifying and characterizing ligand binding to proteins. Drug Discovery Today: Technologies, 9(2), e121-e129.

- Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2015). Protein-observed 19F NMR for fragment screening. Methods in enzymology, 565, 121-143.

- Dalvit, C., & Vulpetti, A. (2019). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved 19F NMR methodology. Magnetic Resonance in Chemistry, 57(10), 803-814.

- Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456.

- Shirai, F., et al. (2021). Discovery of novel 5-chloro- and 5-bromothiophene-2-carboxamide derivatives as potent anti-norovirus agents. Bioorganic & Medicinal Chemistry Letters, 40, 127953.

Sources

Introduction: The Critical Role of Solubility in Drug Discovery and Development

An In-Depth Technical Guide to the Solubility of 5-Fluorothiophene-2-carboxylic Acid in Organic Solvents

5-Fluorothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a valuable building block in the synthesis of novel therapeutic agents and functional organic materials. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Fluorothiophene-2-carboxylic acid is a cornerstone of the drug development process. It directly influences bioavailability, formulation strategies, and the design of synthetic and purification processes. A comprehensive understanding of its solubility in various organic solvents is, therefore, not merely academic but a critical prerequisite for its effective application.

This technical guide provides a detailed exploration of the solubility of 5-Fluorothiophene-2-carboxylic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage its known physicochemical properties and established chemical principles to predict its solubility behavior. Furthermore, a robust, step-by-step experimental protocol for determining its solubility is provided to empower researchers in generating reliable and reproducible data.

Physicochemical Properties of 5-Fluorothiophene-2-carboxylic Acid

Understanding the molecular characteristics of 5-Fluorothiophene-2-carboxylic acid is fundamental to predicting its interactions with various solvents. Key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₅H₃FO₂S | [1] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| IUPAC Name | 5-fluorothiophene-2-carboxylic acid | [1] |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The presence of both a carboxylic acid group (-COOH) and a fluorine atom (-F) on the thiophene ring imparts a unique polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential for favorable interactions with polar solvents. The fluorine atom, being highly electronegative, contributes to the overall polarity of the molecule. The XLogP3 value of 1.9 indicates a degree of lipophilicity, suggesting that it will not be exclusively soluble in highly polar or nonpolar solvents but likely exhibits a nuanced solubility profile across a range of solvent polarities.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structure of 5-Fluorothiophene-2-carboxylic acid, we can predict its solubility in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given that 5-Fluorothiophene-2-carboxylic acid possesses a carboxylic acid group, it is expected to have favorable interactions with polar protic solvents through hydrogen bonding.

-

Prediction: Moderate to high solubility is anticipated in alcohols like methanol and ethanol. The parent compound, thiophene, is soluble in alcohol.[5][6] The carboxylic acid group should enhance this solubility.

-

Water: While the carboxylic acid group can interact with water, the thiophene ring and the fluorine atom contribute to the molecule's nonpolar character. Thiophene itself is insoluble in water.[6][7] Therefore, 5-Fluorothiophene-2-carboxylic acid is expected to have low to limited solubility in water.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

These solvents have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

-

Prediction: Good solubility is expected in solvents like DMSO and THF. The carbonyl oxygen of the carboxylic acid and the lone pairs on the sulfur and fluorine atoms can interact favorably with the dipoles of these solvents. For instance, fullerene (C60), a nonpolar molecule, has very low solubility in THF, highlighting the importance of polar interactions for solubility in this solvent.[8] The polar nature of 5-Fluorothiophene-2-carboxylic acid suggests a more favorable interaction.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and interact primarily through van der Waals forces.

-

Prediction: Low solubility is generally expected in highly nonpolar solvents like hexane. The polar carboxylic acid group would be energetically unfavorable in such an environment. However, some solubility might be observed in solvents with some degree of polarizability, like toluene and diethyl ether, due to the aromatic nature of the thiophene ring.[7] Thiophene shows good solubility in benzene, toluene, and ether.[7]

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[9]

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of 5-Fluorothiophene-2-carboxylic acid (enough to ensure solid remains after equilibration).

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a series of calibration standards of 5-Fluorothiophene-2-carboxylic acid of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-Fluorothiophene-2-carboxylic acid is a multifactorial property. The interplay of these factors determines its behavior in a given solvent system.

Caption: Key factors influencing solubility.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. A higher melting point can sometimes indicate a stronger crystal lattice and potentially lower solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[10]

-

pH (in aqueous systems): For a carboxylic acid, the solubility in aqueous solutions is highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Conclusion and Future Outlook

While a definitive, publicly available database on the solubility of 5-Fluorothiophene-2-carboxylic acid is currently lacking, a robust understanding of its physicochemical properties allows for a scientifically grounded prediction of its behavior across a range of organic solvents. It is anticipated to exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, and limited solubility in nonpolar media.

For researchers and drug development professionals, the provided experimental protocol offers a reliable pathway to generate the precise, quantitative data required for process optimization, formulation development, and further research. As the applications of 5-Fluorothiophene-2-carboxylic acid and its derivatives continue to expand, the generation and publication of such fundamental data will be invaluable to the scientific community.

References

- Vertex AI Search. (n.d.). Thiophene | Solubility of Things. Retrieved January 11, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Benchchem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026.

- PubChem. (n.d.). 5-Fluorothiophene-2-carboxylic acid.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Ruoff, R. S., et al. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 11, 2026.

- ChemScene. (n.d.). 5-Fluorothiophene-2-carboxylic acid.

- ChemicalBook. (2025, July 24). 5-FLUORO-2-THIOPHENECARBOXYLIC ACID.

- PubChem. (n.d.). 5-Chlorothiophene-2-carboxylic acid.

- BLD Pharm. (n.d.). 5-Fluorothiophene-3-carboxylic acid.

- Thermo Fisher Scientific. (n.d.). 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96%.

- Physics @ Manasagangotri. (n.d.).

- Chemsigma. (n.d.). 5-fluorothiophene-3-carboxylic acid.

- ChemicalBook. (2025, August 11). 5-Chlorothiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-carboxylic acid 97%.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). solubility of 2,5-Furandicarboxylic acid in organic solvents.

Sources

- 1. 5-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 11804901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

5-Fluorothiophene-2-carboxylic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Fluorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiophene-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a fluorinated building block, it offers unique electronic properties and metabolic stability to target molecules, making it a valuable synthon in the development of novel pharmaceuticals. Its structure, featuring a thiophene ring substituted with both an electron-withdrawing fluorine atom and a carboxylic acid group, dictates its reactivity, stability, and handling requirements.

This guide provides a comprehensive overview of the chemical stability of 5-Fluorothiophene-2-carboxylic acid, outlines field-proven storage and handling protocols to preserve its integrity, and details a robust methodology for its stability assessment.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is critical for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FO₂S | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Appearance | White to off-white or cream powder/solid | [3] |

| Melting Point | Not consistently reported; varies by source. | |

| IUPAC Name | 5-fluorothiophene-2-carboxylic acid | [1] |

| CAS Number | 4377-58-6 | [1][2] |

Hazard Summary: 5-Fluorothiophene-2-carboxylic acid is classified as harmful and an irritant. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.[3][5]

Chemical Stability Profile and Potential Degradation Pathways

The stability of 5-Fluorothiophene-2-carboxylic acid is governed by the interplay of its three key functional components: the aromatic thiophene ring, the carboxylic acid group, and the carbon-fluorine bond. While generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses.[5][6]

-

Thermal Stability: As a crystalline solid, the compound possesses reasonable thermal stability. However, elevated temperatures can promote decarboxylation, a common degradation pathway for carboxylic acids, especially those on heterocyclic rings. This process would result in the formation of 2-fluorothiophene.

-

Photostability: Aromatic and heterocyclic compounds can be sensitive to UV and visible light. Photolytic energy can induce ring-opening reactions or promote the formation of reactive radical species, leading to complex degradation product profiles. Therefore, protection from light is a critical precautionary measure.[2]

-

pH Sensitivity and Hydrolytic Stability: The carboxylic acid moiety imparts pH-dependent solubility and reactivity. In highly acidic or basic aqueous solutions, particularly at elevated temperatures, the compound may be susceptible to degradation. The thiophene ring itself can be unstable under strongly acidic conditions.

-

Oxidative Stability: Thiophene rings can be susceptible to oxidation, which can lead to the formation of sulfoxides or even ring cleavage. The presence of strong oxidizing agents should be strictly avoided.[6]

The following diagram illustrates the principal hypothetical degradation pathways.

Recommended Storage and Handling Protocols

To ensure the long-term purity and viability of 5-Fluorothiophene-2-carboxylic acid, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from supplier data sheets and best practices for analogous fluorinated heterocyclic compounds.[2][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of potential degradation reactions, primarily thermal decarboxylation.[2][8] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation.[5][9] |

| Light | Store in an amber vial or other light-blocking container. Protect from light. | Prevents photolytic degradation.[2] |

| Location | A cool, dry, and well-ventilated place. | Ensures a stable environment and prevents accumulation of potentially harmful vapors in case of a container breach.[5][9] |